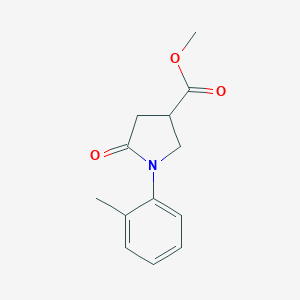
Methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “5-oxo” indicates the presence of a carbonyl group (C=O) on the 5th carbon of the pyrrolidine ring. The “1-(2-methylphenyl)” suggests a phenyl group (a ring of 6 carbon atoms, akin to benzene) attached to the 1st carbon of the pyrrolidine ring, with a methyl group (-CH3) on the 2nd carbon of the phenyl ring. The “methyl … carboxylate” part indicates a carboxylate ester functional group (-COOCH3) attached to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the phenyl ring, and the ester functional group. The carbonyl group on the pyrrolidine ring and the ester group would be polar, potentially allowing for interactions with other polar molecules. The presence of the phenyl and methyl groups would provide regions of hydrophobicity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group could be involved in nucleophilic addition reactions, while the ester group could undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The polar groups could confer some degree of solubility in polar solvents, while the hydrophobic regions might make it soluble in non-polar solvents .Aplicaciones Científicas De Investigación
Antiviral Potential
Methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate and its derivatives have been identified as potential antiviral agents. A related compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has shown promise as a non-nucleoside reverse transcriptase inhibitor for HIV-1, showcasing the structural potential of these compounds in antiviral therapy (Tamazyan et al., 2007).
Antioxidant Properties
Derivatives of methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate have been synthesized and tested for their antioxidant activities. Some of these derivatives exhibited significant antioxidant properties, outperforming known antioxidants like ascorbic acid, hinting at their potential in oxidative stress-related therapeutic applications (Tumosienė et al., 2019).
Anticancer and Antimicrobial Activities
5-Oxopyrrolidine derivatives, including those related to methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate, have been studied for their anticancer and antimicrobial properties. Compounds with specific substituents demonstrated potent activity against cancer cell lines and multidrug-resistant Staphylococcus aureus strains, indicating their potential as scaffolds for developing novel anticancer and antimicrobial agents (Kairytė et al., 2022).
Synthetic Applications
Methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate derivatives have been identified as versatile intermediates in organic synthesis. Their applications include the synthesis of α-methylene-β-lactams and α,β-difunctionalized pyrrol-2(3H)-ones, highlighting their significance in the field of synthetic chemistry (Beji, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-5-3-4-6-11(9)14-8-10(7-12(14)15)13(16)17-2/h3-6,10H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFYQKCHHSKWKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1-Adamantyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364095.png)
![6-(1-Adamantyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364099.png)
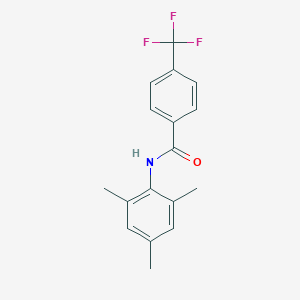
![3-phenyl-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B364135.png)
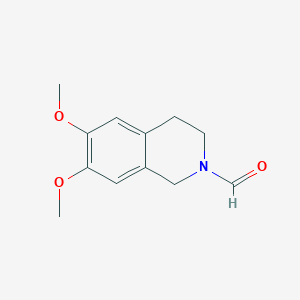

![2-(3,5-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B364161.png)
![N-[4-(acetylamino)phenyl]-4-chlorobenzamide](/img/structure/B364166.png)
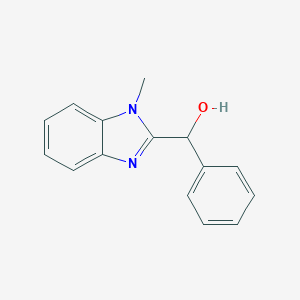
![Ethyl 2-[(4-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B364182.png)
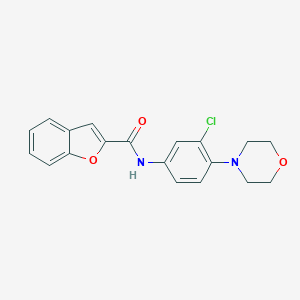
![Methyl 2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoate](/img/structure/B364203.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B364214.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B364219.png)